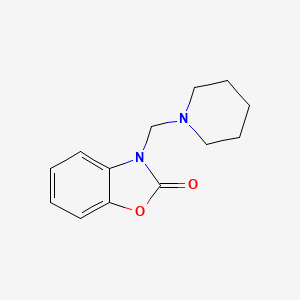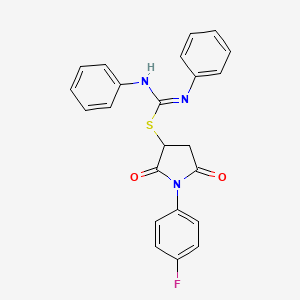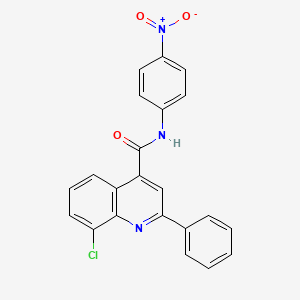![molecular formula C18H19BrN2O3 B11546276 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546276.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a dimethylphenoxyacetohydrazide moiety. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of new derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the brominated methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties
Eigenschaften
Molekularformel |
C18H19BrN2O3 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-6-15(8-13(12)2)24-11-18(22)21-20-10-14-5-7-17(23-3)16(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI-Schlüssel |
QQAMSVDMWFSLLM-KEBDBYFISA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11546196.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11546203.png)
![N'-(Heptan-4-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11546212.png)

![N-(2-{(2E)-2-[(3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11546224.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11546227.png)
![3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11546232.png)

![2-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11546242.png)


![(4Z)-2-(2,4-dibromophenyl)-5-methyl-4-(1-{[2-(pyridin-2-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11546261.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B11546270.png)
